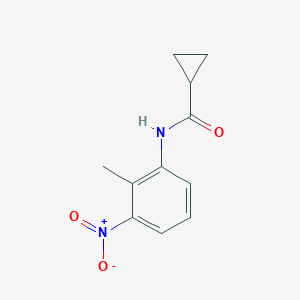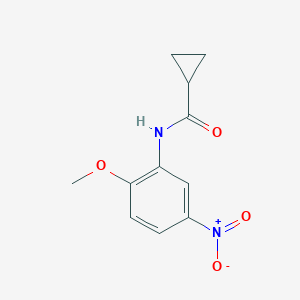![molecular formula C17H20N2O3S B322195 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322195.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide typically involves the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(4-nitrophenoxy)propanamide: This compound has a similar structure but with an additional nitrophenoxy group.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}acetamide: Similar structure with an acetamide group instead of propanamide.
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and propanamide groups make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-17(20)18-14-5-7-16(8-6-14)23(21,22)19-15-10-12(2)9-13(3)11-15/h5-11,19H,4H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
RUZSRGIAPCELGA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
![5-Benzyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B322115.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)

![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322126.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
![N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322133.png)



